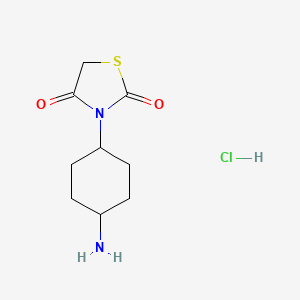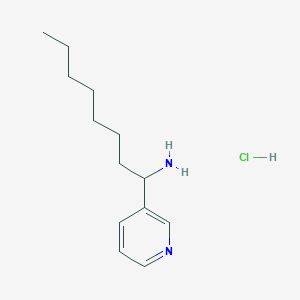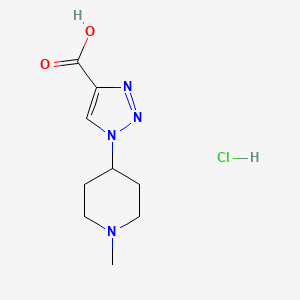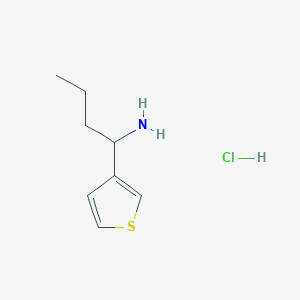
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride: is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound has garnered significant interest due to its diverse pharmacological potential and various possibilities for chemical modification .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator response elements (PPRE) and cytoplasmic Mur ligases . These targets play a crucial role in cellular differentiation and glucose and lipid metabolism .
Mode of Action
this compound interacts with its targets by improving insulin resistance through PPAR-γ receptor activation and inhibiting cytoplasmic Mur ligases . This interaction results in changes in the cellular differentiation and glucose and lipid metabolism .
Biochemical Pathways
The compound affects the biochemical pathways involved in cellular differentiation and glucose and lipid metabolism . The downstream effects of these pathways include the regulation of glucose and lipid levels in the body .
Pharmacokinetics
In-silico adme studies have suggested that the compound exhibits drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin resistance, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) . These effects contribute to the compound’s antimicrobial, antioxidant, and hypoglycemic activities .
Biochemical Analysis
Biochemical Properties
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The compound inhibits these enzymes by binding to their active sites, thereby reducing their activity. This interaction is crucial for its potential use in managing conditions like diabetes, where controlling blood sugar levels is essential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the insulin signaling pathway, enhancing insulin sensitivity and promoting glucose uptake in cells . Additionally, it can alter the expression of genes involved in glucose and lipid metabolism, contributing to its potential therapeutic effects in metabolic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism . This binding leads to the activation of PPAR-γ, which in turn modulates the transcription of target genes. The compound also inhibits the activity of alpha-amylase and alpha-glucosidase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and its influence on cellular processes for several weeks. Prolonged exposure may lead to reduced efficacy, likely due to gradual degradation or cellular adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and reduces blood glucose levels without significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and affecting carbohydrate metabolism . The compound also influences the PPAR-γ pathway, modulating the expression of genes involved in glucose and lipid metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to its therapeutic potential in metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and adipose tissue, where it exerts its effects on glucose and lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, it can translocate to the nucleus upon binding to PPAR-γ, influencing gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 4-aminocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound
Properties
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHDLWWSKWJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)



